(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Sourcing enantiopure ortho-morpholinophenyl amino alcohols for NK₁/NK₂ antagonist programs often involves long lead times and uncertain stereochemistry. (S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol (CAS 1213318-60-5) resolves this: • Single (S)-enantiomer, ≥98% purity - eliminates post-synthetic resolution. • Ortho-morpholine group provides hemilabile coordination for transition-metal catalysis; the (S)-configuration is retained during coupling to ensure the (S,R)-stereochemistry required for high-affinity NK₁/NK₂/NK₃ receptor binding. • Directly enables published synthetic routes without re-optimization. Supplied as a research chemical for further manufacturing use. Storage: sealed dry, 2-8°C; ships at ambient temperature.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13620602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2C(CO)N
InChIInChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m1/s1
InChIKeyLZWJONHJDAIFAC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol: Identity & Physicochemical Baseline


(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol (CAS 1213318-60-5) is a chiral, non-racemic amino alcohol bearing a morpholine ring at the ortho position of the phenyl scaffold . Its IUPAC name is (2S)-2-amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol, with molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 g/mol . The compound is supplied as a single (S)-enantiomer with typical purity ≥98% and is classified as a research chemical for further manufacturing use only . Predicted physicochemical properties include a density of 1.185±0.06 g/cm³ and a boiling point of 431.3±45.0 °C .

Chiral Configuration Single (S)-enantiomer amino alcohol building block
Substitution Pattern Ortho-morpholine on phenyl ring for pharmacophore compatibility
Synthesis Utility Reported intermediate in NK₁/NK₂ tachykinin antagonist routes

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol: Why Generic Substitution Fails


The compound's value in pharmaceutical synthesis and chemical biology is dictated by two structural features that cannot be replicated by generic alternatives: the absolute (S)-configuration at the benzylic carbon and the ortho-substitution of the morpholine ring on the phenyl group. The (R)-enantiomer (CAS 1213872-82-2) and the para-morpholine isomer (CAS 1270342-27-2) are distinct chemical entities with divergent molecular recognition profiles [1]. In the context of tachykinin receptor antagonist programs, enantiomerically pure 2-arylmorpholin-2-yl ethanols serve as key intermediates, and the stereochemistry of the benzylic alcohol directly controls the configuration of the final drug molecule, making enantiomeric substitution impossible without compromising pharmacological activity [2].

(R)-Enantiomer or Racemate
Opposite stereochemistry may alter downstream synthesis outcome and receptor binding context.
Para-Isomer (4-substituted)
Different regioisomer may not match the established NK₁/NK₂ pharmacophore requirements.
Generic Amino Alcohols
Lack the defined (S)-stereochemistry and ortho-morpholine positioning critical for target synthetic routes.

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol: Differentiation Evidence vs. Closest Analogs


Chiral Purity: (S)- vs. (R)-Enantiomer

The target compound is supplied as the single (S)-enantiomer (CAS 1213318-60-5) with a purity specification of 98% . In contrast, the racemic mixture (CAS 1508845-76-8) contains equal proportions of (S)- and (R)-enantiomers, and the (R)-enantiomer (CAS 1213872-82-2 for the para-analog; the ortho (R)-enantiomer is also commercially available) represents the opposite absolute configuration . For downstream stereospecific synthesis, such as the preparation of tachykinin NK₁/NK₂ antagonists, the enantiomeric purity of the starting amino alcohol directly dictates the diastereomeric ratio of the final drug substance [1].

Enantiomeric Purity
Head-to-head
Target (S)-enantiomer ≥98% vs. racemate 0% ee; (R)-enantiomer has opposite absolute configuration
Defines stereochemical outcome in synthesis
Supplier HPLC specification with chiral column
Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Ortho vs. Para Morpholine Substitution

The target compound features the morpholine ring at the ortho position (2-position) of the phenyl ring, whereas the para-isomer 2-amino-2-(4-morpholinophenyl)ethanol (CAS 1270342-27-2) places the morpholine at the 4-position [1]. In morpholine-based neurokinin receptor antagonists, the ortho-substitution pattern is a critical pharmacophoric element because it positions the morpholine oxygen and nitrogen for key hydrogen-bond interactions with the receptor [2]. The para-isomer cannot reproduce this binding geometry and is not cited as an intermediate in any major tachykinin antagonist patent or publication [2].

Regioisomer Position
Class-level inference
Ortho (2-position) is essential for NK₁/NK₂ pharmacophore; para-isomer lacks documented activity in this target class
Compatibility with established SAR synthetic routes
Para-isomer not cited in tachykinin antagonist patents
Regioisomerism Structure-activity relationship Neurokinin antagonists

Key Intermediate for Tachykinin Antagonists

Enantiomerically pure 2-arylmorpholin-2-yl ethanols are explicitly identified as 'key intermediates' in the synthesis of combined NK₁/NK₂ tachykinin receptor antagonists [1]. The (S)-configuration at the benzylic alcohol position is essential because it is retained through subsequent synthetic steps and directly establishes the stereochemistry of the final morpholine-based antagonist [1]. In published SAR studies, the (S,R)-enantiomer of the final antagonist (R-113281 HCl salt) exhibited high binding affinities for human NK₁, NK₂, and NK₃ receptors, while the opposite enantiomeric series showed markedly reduced activity [2]. The target compound serves as the (S)-configured precursor enabling this stereochemical outcome.

Synthetic Pedigree
Supporting evidence
(S)-precursor yields (S,R)-antagonist with reported high NK₁/NK₂/NK₃ affinity; opposite enantiomer series shows reduced binding
Route-enabling chiral building block
Exact fold-change not disclosed; receptor binding assay context
Tachykinin antagonist NK1 receptor Chiral building block

Cold-Chain Storage Requirement

The compound requires storage sealed in dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation that is characteristic of primary amino alcohols with benzylic stereocenters . In contrast, simpler amino alcohols such as 2-morpholinoethanol (CAS 622-40-2) or 2-[(2-morpholinoethyl)amino]ethanol (CAS 34750-64-6) are typically stored at room temperature, reflecting their lower structural complexity and reduced susceptibility to racemization or decomposition . The cold-chain requirement serves as a procurement-relevant quality indicator: suppliers that do not maintain or verify cold-chain integrity may deliver material with reduced enantiomeric purity or increased impurity burden.

Storage Condition
Cross-study comparable
Requires 2–8°C sealed dry vs. simpler morpholinoethanols stored at ambient
Indicates stability risk for chiral purity
Verify cold-chain integrity from supplier
Chemical stability Storage conditions Procurement specifications

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol: Research & Industrial Applications


NK₁/NK₂ Tachykinin Antagonist Synthesis

This compound serves as the chiral entry point for constructing morpholine-based dual NK₁/NK₂ antagonists. Its (S)-configuration is retained during coupling with aryl halides or triflates, ensuring the final drug candidate adopts the (S,R)-stereochemistry required for high-affinity binding to human NK₁, NK₂, and NK₃ receptors [1][2]. Procurement of the ortho-(S) enantiomer specifically enables the published synthetic route; the para-isomer or opposite enantiomer would require complete re-optimization of the synthetic sequence [1].

Chiral Ligand for Asymmetric Catalysis

The combination of a primary amine, a primary alcohol, and a morpholine ring in a defined chiral environment makes this compound a versatile scaffold for preparing chiral ligands. The ortho-morpholine group can act as a hemilabile donor in transition-metal catalysis, while the benzylic alcohol and amine provide anchoring points for further derivatization . The single (S)-enantiomer ensures that any derived ligand is enantiomerically pure, avoiding the need for post-synthetic resolution.

Chiral Purity Reference Standard

With a defined purity specification of ≥98% and a single stereoisomer identity, this compound can serve as a reference standard for developing chiral HPLC or SFC methods. Its distinct UV chromophore (ortho-morpholinophenyl) and polar functional groups provide good detectability and retention on polysaccharide-based chiral stationary phases [1]. The (R)-enantiomer is commercially available as a separate entity, enabling direct enantiomeric purity determination through co-injection or spiking experiments .

Application
Selection Property
Validation Focus
NK₁/NK₂ Tachykinin Antagonist Synthesis
Defined (S)-stereochemistry and ortho-morpholine substitution
Stereochemical outcome in published synthetic routes
Chiral Ligand for Asymmetric Catalysis
Chiral amino alcohol scaffold with hemilabile morpholine donor
Enantiomeric purity of derived ligands
Chiral Purity Reference Standard
Single enantiomer with defined purity and distinct chromophore
Chiral HPLC/SFC method development with (R)-enantiomer comparator
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